molecular formula C15H16OS B13884855 2-(2-Phenylsulfanylphenyl)propan-2-ol

2-(2-Phenylsulfanylphenyl)propan-2-ol

Cat. No.: B13884855
M. Wt: 244.4 g/mol
InChI Key: JTUDNJHVKBZLJM-UHFFFAOYSA-N
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Description

2-(2-Phenylsulfanylphenyl)propan-2-ol is a chemical compound belonging to the alcohol group It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylsulfanylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylsulfanylphenyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.

Major Products Formed:

    Oxidation: The major product is often a ketone or carboxylic acid derivative.

    Reduction: The primary product is typically a hydrocarbon or a reduced alcohol.

    Substitution: The products vary depending on the substituent introduced, such as halides or other functional groups.

Scientific Research Applications

2-(2-Phenylsulfanylphenyl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylsulfanylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenylsulfanylphenyl)propan-2-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

2-(2-phenylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C15H16OS/c1-15(2,16)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,16H,1-2H3

InChI Key

JTUDNJHVKBZLJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1SC2=CC=CC=C2)O

Origin of Product

United States

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